Comprehensive Technical Guide on 1,1'-Dihydroxybicyclohexyl: Physicochemical Profiling, Reactivity, and Advanced Applications
Comprehensive Technical Guide on 1,1'-Dihydroxybicyclohexyl: Physicochemical Profiling, Reactivity, and Advanced Applications
Executive Summary
1,1'-Dihydroxybicyclohexyl (also known as 1,1'-bicyclohexyl-1,1'-diol) is a symmetrical, sterically demanding vicinal diol that serves as a critical intermediate in advanced organic synthesis, organometallic chelation, and the development of renewable high-density fuels. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity—specifically its role in the pinacol rearrangement—and field-proven, self-validating experimental protocols for its application in modern chemical research.
Structural Identity and Physicochemical Profiling
1,1'-Dihydroxybicyclohexyl (CAS: 2888-11-1) is characterized by two cyclohexane rings joined at their fully substituted carbinol carbons[1]. The presence of two bulky cyclohexyl groups adjacent to the hydroxyl-bearing carbons imparts significant steric hindrance, which heavily influences both its stability and its chemical reactivity.
To facilitate rapid comparison and integration into computational models or formulation matrices, the core physicochemical properties of 1,1'-dihydroxybicyclohexyl are summarized in Table 1[2][3][4].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance |
| IUPAC Name | 1-(1-hydroxycyclohexyl)cyclohexan-1-ol | Defines the symmetrical vicinal diol structure. |
| CAS Registry Number | 2888-11-1 | Primary identifier for regulatory and procurement tracking. |
| Molecular Formula | C₁₂H₂₂O₂ | Dictates the exact mass and combustion stoichiometry. |
| Molecular Weight | 198.30 g/mol | Essential for precise molar calculations in catalytic reactions. |
| Melting Point | 126 – 127 °C | High melting point indicates strong intermolecular hydrogen bonding in the crystal lattice. |
| Boiling Point | 294 – 304 °C | Demonstrates high thermal stability, allowing for high-temperature processing. |
| Density | 1.07 – 1.117 g/cm³ | Relevant for phase separations during liquid-liquid extractions. |
| Topological Polar Surface Area | 40.5 Ų | Low TPSA indicates high lipophilicity, making it highly soluble in organic solvents. |
Chemical Reactivity and Mechanistic Pathways
The Pinacol Rearrangement
The most synthetically valuable reaction of 1,1'-dihydroxybicyclohexyl is its acid-catalyzed 5[5]. The reaction is driven by the thermodynamic relief of steric strain and the formation of a stable carbonyl compound.
Mechanistic Causality:
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Protonation & Dehydration: A strong Lewis or Brønsted acid protonates one of the hydroxyl groups, converting it into a superior leaving group ( H2O ). The subsequent dehydration generates a tertiary carbocation.
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Alkyl Migration: To stabilize the carbocation, a 1,2-alkyl shift occurs. A carbon-carbon bond from the adjacent cyclohexane ring migrates to the carbocation center. This migration expands the receiving ring to a 7-membered ring while contracting the migrating ring to a 5-membered ring.
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Deprotonation: The resulting oxocarbocation is deprotonated to yield the final spirocyclic ketone: spiro[5.6]dodecan-7-one .
Figure 1: Mechanistic pathway of the acid-catalyzed pinacol rearrangement.
Sterically Demanding Metal Chelation
Beyond organic rearrangements, 1,1'-dihydroxybicyclohexyl acts as a robust bidentate ligand. In organometallic chemistry, it is used to synthesize novel spiro-germanes and spiro-oxyarsoranes[6][7].
Mechanistic Causality: The bulky cyclohexyl rings provide immense steric shielding around the central metal atom (e.g., Germanium or Arsenic). This shielding prevents nucleophilic attack by water molecules, thereby significantly enhancing the hydrolytic stability of the resulting tetra- or hexacoordinate spiro-complexes in aqueous media.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol for the synthesis of spiro[5.6]dodecan-7-one via pinacol rearrangement is designed as a self-validating system . Every critical step includes a causality explanation and an in-process analytical validation to prevent downstream failures[5].
Protocol: Lewis Acid-Catalyzed Pinacol Rearrangement
Reagents: 1,1'-Bicyclohexyl-1,1'-diol (39.5 mmol), Anhydrous MgSO4 , Dichloromethane ( CH2Cl2 ), Tin(IV) chloride ( SnCl4 ), Saturated NaHCO3 (aq), Brine.
Step-by-Step Methodology:
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Substrate Preparation & Dehydration:
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Action: Dissolve 6.715 g (39.5 mmol) of 1,1'-bicyclohexyl-1,1'-diol in 200 mL of CH2Cl2 . Add 10 g of anhydrous MgSO4 and stir at room temperature under a nitrogen atmosphere for 2 hours.
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Causality: SnCl4 is highly sensitive to moisture and will hydrolyze into inactive tin oxides if water is present. Pre-drying the reaction mixture ensures maximum catalytic efficiency.
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Catalytic Activation:
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Action: Cool the mixture in an ice bath (0 °C). Dropwise, add 5 mL of SnCl4 and stir for exactly 10 minutes.
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Causality: The ice bath suppresses unwanted side reactions, such as elimination pathways that would yield 1,1'-bicyclohexene by-products. SnCl4 acts as a potent Lewis acid to facilitate the necessary carbocation formation.
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Self-Validation Checkpoint 1 (Reaction Monitoring): Extract a 0.1 mL aliquot, quench immediately with NaHCO3 , and analyze via TLC (Hexane:EtOAc 8:2). The complete disappearance of the diol spot ( Rf ~0.2) and the emergence of a less polar spot ( Rf ~0.6) validates the completion of the alkyl migration. Do not proceed to quenching until the starting material is consumed.
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-
Quenching & Phase Separation:
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Action: Add 100 mL of additional CH2Cl2 followed by 100 mL of saturated aqueous NaHCO3 . Stir vigorously for 10 minutes.
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Causality: NaHCO3 neutralizes the SnCl4 catalyst and any generated HCl , halting the reaction and preventing product degradation.
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-
Extraction & Purification:
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Action: Filter the biphasic mixture to remove solid tin salts and hydrated MgSO4 . Separate the organic layer. Extract the aqueous layer once with 50 mL CH2Cl2 . Wash the combined organic layers with brine, dry over fresh anhydrous MgSO4 , and concentrate under reduced pressure.
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Self-Validation Checkpoint 2 (Structural Confirmation): Submit the concentrated crude for GC-MS and NMR analysis.
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GC-MS: Confirm the molecular ion peak at m/z 180 (corresponding to the loss of H2O from the mass of 198).
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13C NMR: Validate the success of the rearrangement by the presence of a distinct ketone carbonyl carbon peak at ~215 ppm, confirming the formation of spiro[5.6]dodecan-7-one.
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Figure 2: Self-validating workflow for the synthesis of spiro[5.6]dodecan-7-one.
Advanced Applications
1. Renewable High-Density Spiro-Fuels: The spirocyclic ketones generated from the pinacol rearrangement of 1,1'-dihydroxybicyclohexyl can undergo Wolff-Kishner-Huang reduction to produce spiro-hydrocarbons (e.g., spiro[5.6]dodecane). These molecules exhibit exceptionally high density and volumetric heating values, making them prime candidates for advanced aerospace and aviation bio-fuels derived from lignocellulosic biomass[5][8].
2. Polymer and Epoxy Resin Monomers: Due to its rigid bicyclic structure and high thermal stability (stable up to 200 °C), the diol is utilized as a specialty building block in the synthesis of high-performance epoxy resins, adhesives, and surface coatings[8]. It imparts enhanced chemical resistance and mechanical durability to the final polymer matrix.
3. Organometallic Ligand Design: In inorganic synthesis, 1,1'-dihydroxybicyclohexyl is utilized to stabilize highly reactive metalloids. By forming complex spiro-germanes and spiro-oxyarsoranes, researchers can study penta- and hexacoordinate silicon/germanium species that would otherwise rapidly degrade in standard atmospheric or aqueous conditions[6][7].
References
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[1] NextSDS. (1,1'-Bicyclohexyl)-1,1'-diol — Chemical Substance Information. Available at:
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[2] ChemSrc. [1,1'-Bicyclohexyl]-1,1'-diol | CAS#:2888-11-1. Available at:
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[3] GuideChem. 1,1'-DIHYDROXYBICYCLOHEXYL 2888-11-1 wiki. Available at:
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[4] PubChem. 1-(1-Hydroxycyclohexyl)cyclohexan-1-ol | C12H22O2 | CID 219788. Available at:
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[5] Royal Society of Chemistry (RSC). Supporting Materials for Renewable High-Density Spiro-fuel from Lignocellulose-Derived Cyclic Ketones. Available at:
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[8] LookChem. Cas 2888-11-1, 1,1'-DIHYDROXYBICYCLOHEXYL. Available at:
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[6] ResearchGate. Silicon Chelation in Aqueous and Nonaqueous Media: The Furanoidic Diol Approach. Available at:
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[7] LMU München. Polyol Metal Complexes. Part 55 Germanes with Alkylenedioxy Substituents. Available at:
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